molecular formula C18H21N3O5S B4120545 N-1,3-benzodioxol-5-yl-2-[(4-butylphenyl)sulfonyl]hydrazinecarboxamide

N-1,3-benzodioxol-5-yl-2-[(4-butylphenyl)sulfonyl]hydrazinecarboxamide

Cat. No. B4120545
M. Wt: 391.4 g/mol
InChI Key: NSYUQYPSDOSZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-[(4-butylphenyl)sulfonyl]hydrazinecarboxamide, commonly known as BSO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BSO is a hydrazinecarboxamide derivative that has been synthesized through various methods and has been shown to exhibit interesting biochemical and physiological effects.

Scientific Research Applications

BSO has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. BSO has been shown to exhibit potent anti-cancer effects by inducing oxidative stress and apoptosis in cancer cells. BSO has also been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain. Additionally, BSO has been shown to have cardioprotective effects by reducing oxidative stress and improving cardiac function.

Mechanism of Action

BSO exerts its effects through the inhibition of glutathione synthesis, a major antioxidant molecule in the body. By inhibiting glutathione synthesis, BSO induces oxidative stress in cells, leading to apoptosis and cell death. BSO has also been shown to modulate various signaling pathways involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
BSO has been shown to exhibit interesting biochemical and physiological effects, including the induction of oxidative stress, modulation of signaling pathways, and the regulation of gene expression. BSO has also been shown to modulate the activity of various enzymes involved in cellular metabolism and detoxification.

Advantages and Limitations for Lab Experiments

BSO has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, BSO also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

In BSO research could lead to the development of novel therapeutic agents for various diseases.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(4-butylphenyl)sulfonylamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-2-3-4-13-5-8-15(9-6-13)27(23,24)21-20-18(22)19-14-7-10-16-17(11-14)26-12-25-16/h5-11,21H,2-4,12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYUQYPSDOSZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NNC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-[(4-butylphenyl)sulfonyl]hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-1,3-benzodioxol-5-yl-2-[(4-butylphenyl)sulfonyl]hydrazinecarboxamide
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N-1,3-benzodioxol-5-yl-2-[(4-butylphenyl)sulfonyl]hydrazinecarboxamide
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N-1,3-benzodioxol-5-yl-2-[(4-butylphenyl)sulfonyl]hydrazinecarboxamide
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N-1,3-benzodioxol-5-yl-2-[(4-butylphenyl)sulfonyl]hydrazinecarboxamide
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N-1,3-benzodioxol-5-yl-2-[(4-butylphenyl)sulfonyl]hydrazinecarboxamide
Reactant of Route 6
N-1,3-benzodioxol-5-yl-2-[(4-butylphenyl)sulfonyl]hydrazinecarboxamide

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